2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine
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Overview
Description
2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine is a complex organic compound that features a pyridine ring, a piperidine ring, and a pyrrolidine ring
Scientific Research Applications
Synthesis and Structural Analysis
- Research has been conducted on the synthesis and crystal structure analysis of compounds similar to “(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(pyridin-2-yl)methanone”, focusing on boric acid ester intermediates with benzene rings. These studies involved three-step substitution reactions to obtain the title compounds, which were then analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was applied to calculate molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Thermal and Optical Studies
- Another study focused on the thermal, optical, etching, and structural characteristics of a synthesized compound involving piperidin and methanone components. The research included single crystal X-ray diffraction studies to confirm the compound’s structure, revealing its stability and potential applications in material science (Karthik et al., 2021).
Molecular Interactions
- Molecular interaction studies have been performed on compounds containing the piperidin and methanone components, specifically examining their antagonist activities with receptors. These studies provide a deeper understanding of the compounds' potential therapeutic applications and their interactions at the molecular level (Shim et al., 2002).
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the treatment of various diseases . For instance, pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their suitability for further development . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .
Pharmacokinetics
The introduction of heteroatomic fragments in similar molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Action Environment
The design of new pyrrolidine compounds with different biological profiles can be guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by their functionalization and coupling with the pyridine ring. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.
Formation of Piperidine Ring: Similar to pyrrolidine, piperidine can be synthesized via cyclization reactions.
Functionalization: The benzyloxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[(benzyloxy)methyl]pyrrolidin-1-yl}piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms
Properties
IUPAC Name |
[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c27-23(22-10-4-5-13-24-22)25-15-11-20(12-16-25)26-14-6-9-21(26)18-28-17-19-7-2-1-3-8-19/h1-5,7-8,10,13,20-21H,6,9,11-12,14-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTPQQBWFIIUCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)C3=CC=CC=N3)COCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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